molecular formula C7H7N3O5S B2583468 Ethyl [(5-nitro-1,3-thiazol-2-yl)amino](oxo)acetate CAS No. 89792-36-9

Ethyl [(5-nitro-1,3-thiazol-2-yl)amino](oxo)acetate

Cat. No.: B2583468
CAS No.: 89792-36-9
M. Wt: 245.21
InChI Key: QSWNJRYMPUDHGF-UHFFFAOYSA-N
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Description

Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and an ethyl ester group attached to the amino group at the 2-position.

Preparation Methods

The synthesis of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate typically involves the nitration of 2-aminothiazole followed by esterification. One common method includes the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Comparison with Similar Compounds

Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate can be compared with other thiazole derivatives such as:

The unique combination of the nitro group and the ethyl ester group in Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5S/c1-2-15-6(12)5(11)9-7-8-3-4(16-7)10(13)14/h3H,2H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWNJRYMPUDHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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